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Compound of Interest

Compound Name: 2-Chloro-5-iodoquinazolin-4-amine

CAS No.: 1107694-85-8

Cat. No.: B1387792

Get Quote

A Dual-Functionalized Scaffold for Next-Generation
Kinase Inhibitor Discovery[1]
CAS Number: 1107694-85-8 Chemical Name: 2-Chloro-5-iodoquinazolin-4-amine Molecular

Formula: C₈H₅ClIN₃ Molecular Weight: 305.50 g/mol

Executive Summary
2-Chloro-5-iodoquinazolin-4-amine is a specialized heterocyclic intermediate designed for

the synthesis of Type I and Type II kinase inhibitors. Unlike the commoditized 6- or 7-

substituted quinazolines (found in first-generation EGFR inhibitors like Gefitinib), this 5-iodo

variant offers a unique vector for extending ligands into the kinase "solvent front" or "back

pocket" regions.

Its structural logic is defined by orthogonal reactivity:

C-4 Amine: Establishes the critical hydrogen bond donor/acceptor motif with the kinase hinge

region (typically Met793 in EGFR or equivalent).
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C-5 Iodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Sonogashira) to introduce steric bulk or solubilizing groups.

C-2 Chlorine: A latent electrophile for late-stage nucleophilic aromatic substitution (SₙAr) to

tune pharmacokinetic (ADME) properties.

Physicochemical Properties
Data aggregated from predicted models and structural analogs.[1][2]

Property Value Technical Note

Appearance Off-white to pale yellow solid
Light-sensitive due to C-I

bond.

Melting Point >200°C (Decomposes)
High lattice energy typical of

amino-quinazolines.

Solubility DMSO (>50 mM), DMF

Poor solubility in

water/alcohols; requires polar

aprotic solvents.

pKa (Predicted) ~3.8 (N-1), ~10.5 (NH2)
Protonation at N-1 activates C-

2 for nucleophilic attack.

Storage 2–8°C, Inert Atmosphere

Hygroscopic and light-

sensitive. Store under

Argon/Nitrogen.

Biological Applications & Mechanism
The "Scaffold Logic" in Drug Design
This molecule addresses a specific bottleneck in medicinal chemistry: selectivity. Standard

quinazolines often suffer from promiscuity across the kinome.

Mechanism: The quinazoline core mimics the adenine ring of ATP. The C-4 amino group

forms a hydrogen bond with the hinge region backbone.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.mdpi.com/1424-8247/16/4/534
https://www.researchgate.net/figure/Structure-activity-relationship-and-molecular-docking-of-compound-5-in-the-human-EGFR_fig5_369801870
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The 5-Position Advantage: Substitution at the 5-position (via the iodine handle) projects

substituents towards the gatekeeper residue or the solvent front. This vector is underutilized

compared to the 6/7 positions, offering a pathway to design inhibitors active against drug-

resistant mutants (e.g., EGFR T790M).

Target Classes:

Src/Abl Kinases: 5-substituted quinazolines have shown potency in dual Src/Abl inhibition.

[3]

PI3K Isoforms: The steric bulk at C-5 can induce selectivity for lipid kinases.

Synthetic Routes & Experimental Protocols
A. Retrosynthetic Analysis
The synthesis relies on the differential electrophilicity of the quinazoline ring. The C-4 position

is significantly more reactive toward nucleophiles than C-2, allowing for regioselective

amination.

B. Synthesis Workflow (Recommended)
Precursor: 2,4-Dichloro-5-iodoquinazoline

Regioselective Amination (C-4 Functionalization):

Reagents: 7N Ammonia in Methanol (or THF).

Conditions: 0°C to Room Temperature, 2-4 hours.

Mechanism:[3][4][5][6] The C-4 carbon is activated by the adjacent nitrogen atoms.

Ammonia attacks C-4 preferentially over C-2 (Selectivity >20:1).

Protocol: Dissolve 2,4-dichloro-5-iodoquinazoline in dry THF. Add 7N NH₃/MeOH dropwise

at 0°C. Monitor by LCMS for mono-substitution (Mass: 305.5).

Purification:
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Precipitate the product by adding water. Filter and wash with cold ether to remove

regioisomers.

C. Visualization: Scaffold Logic & Synthesis

2,4-Dichloro-5-iodoquinazoline

CAS 1107694-85-8
(2-Chloro-5-iodoquinazolin-4-amine)

Regioselective
Amination @ C4

NH3 / MeOH
(Nucleophilic Attack)

C-5 Iodine:
Suzuki/Sonogashira Coupling

(Diversity Vector)

C-2 Chlorine:
SnAr Displacement
(Solubility Tuning)

C-4 Amine:
Hinge Binding

(Pharmacophore)

Click to download full resolution via product page

Figure 1: Synthetic pathway and orthogonal functionalization logic of the scaffold.

Handling & Safety (E-E-A-T)
Warning: This compound contains a reactive alkyl halide-like motif and an aromatic amine.

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

Self-Validating Safety Protocol:

TLC Monitoring: Use UV (254 nm). The iodine atom provides strong quenching.

Quenching: Treat waste with sodium thiosulfate if free iodine is suspected (though C-I is

stable under ambient conditions).

Solubility Check: Before biological assay, ensure complete dissolution in DMSO by

vortexing. Precipitates will cause false negatives in kinase assays.

Supply Chain & Sourcing
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Due to its specialized nature, this compound is typically "Make-to-Order" or stocked in milligram

quantities by research-focused vendors.

Verified Suppliers:

Arctom Scientific: Specializes in halogenated heterocycles.

Alchem Pharmtech: Offers catalog quantities (1g - 10g).

Chemenu: Sourcing aggregator for custom synthesis.

Purity Requirement: For High-Throughput Screening (HTS), ensure >98% purity (HPLC) to

avoid false positives from highly reactive di-chloro precursors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.mdpi.com/1424-8247/16/4/534
https://www.researchgate.net/figure/Structure-activity-relationship-and-molecular-docking-of-compound-5-in-the-human-EGFR_fig5_369801870
https://pubmed.ncbi.nlm.nih.gov/17064066/
https://pubmed.ncbi.nlm.nih.gov/17064066/
https://pubmed.ncbi.nlm.nih.gov/17064066/
https://www.arkat-usa.org/get-file/74401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9036565/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7238858/
https://pubmed.ncbi.nlm.nih.gov/8713682/
https://pubmed.ncbi.nlm.nih.gov/8713682/
https://pubmed.ncbi.nlm.nih.gov/8713682/
https://www.researchgate.net/publication/15541592_Tyrosine_kinase_inhibitors_5_Synthesis_and_structure-activity_relationships_for_4-phenylmethylamino-_and_4-phenylaminoquinazolines_as_potent_adenosine_5'-triphosphate_binding_site_inhibitors_of_the_ty
https://pubmed.ncbi.nlm.nih.gov/37111291/
https://pubmed.ncbi.nlm.nih.gov/37111291/
https://www.benchchem.com/product/b1387792/docs#technical-profile-2-chloro-5-iodoquinazolin-4-amine
https://www.benchchem.com/product/b1387792/docs#technical-profile-2-chloro-5-iodoquinazolin-4-amine
https://www.benchchem.com/product/b1387792/docs#technical-profile-2-chloro-5-iodoquinazolin-4-amine
https://www.benchchem.com/product/b1387792/docs#technical-profile-2-chloro-5-iodoquinazolin-4-amine
https://www.benchchem.com/product/b1387792?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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